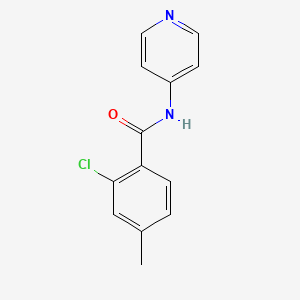
5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in different fields.
作用机制
The mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that the compound acts by interacting with specific proteins or enzymes in the body, leading to changes in their activity. This, in turn, affects various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage to cells. Additionally, it has been shown to exhibit anti-inflammatory activity, which could be useful in treating various inflammatory conditions.
实验室实验的优点和局限性
One of the significant advantages of using 5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods, making it easily accessible to researchers. However, one of the limitations of using this compound is its limited solubility in water, which could make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One of the potential areas of research is in the development of organic electronic devices. Further studies could be conducted to optimize the properties of this compound for use in OFETs and OLEDs. Additionally, more research could be conducted to investigate the mechanism of action of this compound, which could lead to the development of new drugs for various diseases.
合成方法
There are various methods to synthesize 5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One of the commonly used methods is the reaction between 2,4-dimethylphenyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Another method involves the reaction between 2,4-dimethylphenyl hydrazine and 4-nitrobenzaldehyde in the presence of a catalyst. The product obtained from this method is similar to the one obtained from the first method.
科学研究应用
5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in different fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
5-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-3-8-14(11(2)9-10)16-17-15(18-22-16)12-4-6-13(7-5-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEADKQZHEMCUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)

![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)

![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)


![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)